molecular formula C27H37N5O10 B074219 Mycobactin CAS No. 1400-46-0

Mycobactin

Cat. No. B074219
CAS RN: 1400-46-0
M. Wt: 591.6 g/mol
InChI Key: NGQYHMUFXKSYFU-BWAHOGKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycobactin is a type of siderophore, a molecule that is produced by bacteria to help them scavenge iron from their environment. Mycobactin is produced by mycobacteria, a group of bacteria that includes the species responsible for tuberculosis and leprosy. The discovery of mycobactin has led to a better understanding of how mycobacteria survive in the host and has also provided insights into potential targets for drug development.

Mechanism Of Action

Mycobactin works by binding to iron and transporting it into the bacterial cell. The mycobactin molecule has a high affinity for iron, which allows it to scavenge iron from the host and deliver it to the bacteria. Once inside the cell, the iron is used for a range of essential metabolic processes, including the synthesis of DNA and proteins.

Biochemical And Physiological Effects

Mycobactin has a range of biochemical and physiological effects on mycobacteria. Studies have shown that mycobactin is essential for the growth and survival of mycobacteria in low-iron environments, such as the host. Mycobactin has also been shown to play a role in the regulation of gene expression in mycobacteria, particularly in the context of iron homeostasis.

Advantages And Limitations For Lab Experiments

Mycobactin has several advantages and limitations for lab experiments. One advantage is that it allows for the study of iron acquisition by mycobacteria in vitro, which can provide insights into the mechanisms underlying mycobacterial pathogenesis. However, mycobactin is a complex molecule that can be difficult to synthesize, which can limit its use in some experiments. Additionally, mycobactin is specific to mycobacteria, which can limit its utility for studying iron acquisition by other bacterial species.

Future Directions

There are several future directions for research on mycobactin. One area of interest is the development of mycobactin analogs that could disrupt iron acquisition by mycobacteria, potentially leading to the development of new anti-tuberculosis and anti-leprosy drugs. Another area of interest is the study of mycobactin in the context of host-pathogen interactions, particularly in the context of the immune response to mycobacterial infections. Additionally, the use of mycobactin as a tool for studying iron acquisition by other bacterial species could be explored.

Synthesis Methods

Mycobactin can be synthesized in the laboratory using a variety of methods. One common approach involves the use of solid-phase peptide synthesis, which allows for the stepwise assembly of the mycobactin molecule. This method has been used to produce a range of mycobactin analogs with different properties.

Scientific Research Applications

Mycobactin has been the subject of extensive scientific research, particularly in the context of understanding how mycobacteria obtain iron in the host. Studies have shown that mycobactin is essential for the survival of mycobacteria in the host and that it plays a key role in the pathogenesis of tuberculosis and leprosy. Mycobactin has also been investigated as a potential target for drug development, with several studies focusing on the development of mycobactin analogs that could disrupt iron acquisition by mycobacteria.

properties

CAS RN

1400-46-0

Product Name

Mycobactin

Molecular Formula

C27H37N5O10

Molecular Weight

591.6 g/mol

IUPAC Name

[3-[(1-hydroxy-2-oxoazepan-3-yl)amino]-3-oxopropyl] 7-[formyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]heptanoate

InChI

InChI=1S/C27H37N5O10/c33-17-31(39)13-6-1-2-10-20(29-24(36)21-16-42-25(30-21)18-8-3-4-11-22(18)34)27(38)41-15-12-23(35)28-19-9-5-7-14-32(40)26(19)37/h3-4,8,11,17,19-21,34,39-40H,1-2,5-7,9-10,12-16H2,(H,28,35)(H,29,36)

InChI Key

NGQYHMUFXKSYFU-BWAHOGKJSA-N

Isomeric SMILES

C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2CO/C(=C\3/C=CC=CC3=O)/N2)O

SMILES

C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=CC=C3O)O

Canonical SMILES

C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=CC=C3O)O

synonyms

mycobactin
mycobactin (M)
mycobactin S
mycobactins

Origin of Product

United States

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